

# Mass spectrometry techniques for Cephaeline identification

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## Compound of Interest

Compound Name: Cephaeline

Cat. No.: B15609092

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## Data Acquisition: LC-MS/MS Parameters

Chromatographic separation and mass spectrometric detection should be optimized for selectivity and sensitivity. The following parameters provide a robust starting point for method development.

Table 1: Liquid Chromatography Parameters

Parameter	Recommended Setting
HPLC System	UHPLC/HPLC system capable of binary gradient elution
Column	Reversed-Phase C18 Column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient Elution	See Table 2 for a typical gradient
Flow Rate	0.3 - 1.0 mL/min
Column Temperature	40 °C
Injection Volume	5 - 10 µL

Table 2: Example Gradient Elution Program

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
1.0	95	5
10.0	5	95
12.0	5	95
12.1	95	5
15.0	95	5

Table 3: Mass Spectrometry Parameters

Parameter	Recommended Setting
Mass Spectrometer	Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	Optimized for instrument (e.g., 3.1 - 5.5 kV)
Source Temperature	150 °C
Desolvation Gas	Nitrogen
Collision Gas	Argon
MRM Transitions	See Table 4

Table 4: Proposed MRM Transitions for **Cephaeline**

Analyte	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier	Note
Cephaeline	467.3	248.1	233.1	Product ions are proposed based on characteristic fragmentation pathways of ipecac alkaloids. Collision energies must be optimized for the specific instrument.

## Method Validation and Quantitative Data

For quantitative applications, the method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 5: Typical Method Performance (Based on HPLC with Fluorescence Detection)

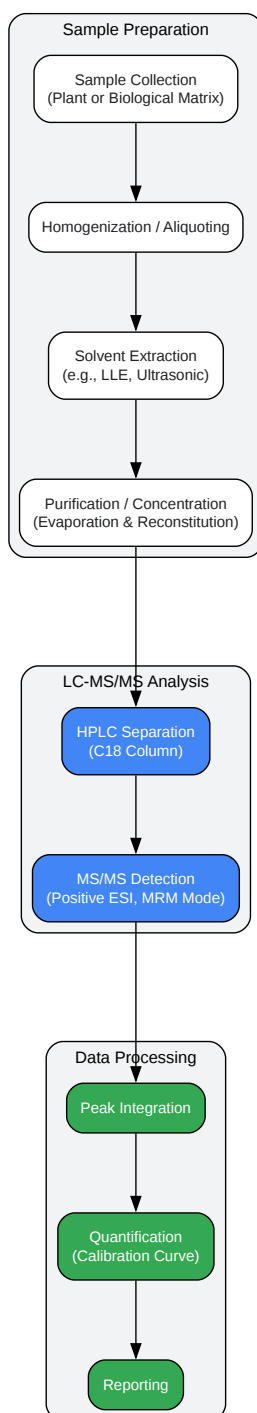
While specific LC-MS/MS data is limited in published literature, performance of a validated HPLC-fluorescence method provides a benchmark for expected sensitivity.

Parameter	Result
Linearity Range	5 - 2500 ng/mL
Correlation Coefficient ( $r^2$ )	> 0.999
Limit of Detection (LOD)	~5 ng/mL
Average Recovery	96.9%
Precision (RSD)	< 2.1%

## Visualizations

### Experimental Workflow

The following diagram illustrates the overall workflow from sample collection to final data analysis for **Cephaeline** identification.

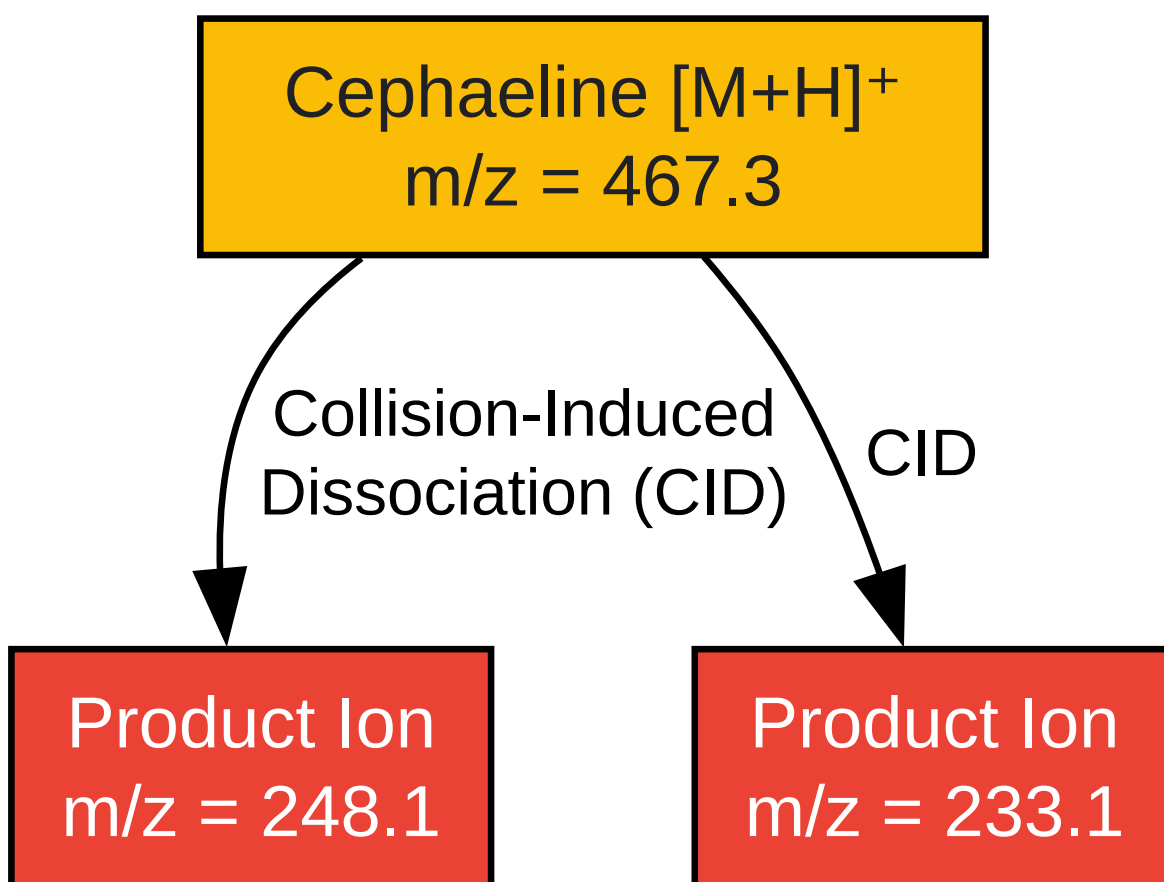


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Caption: Workflow for **Cephaeline** analysis.

## Cephaeline Fragmentation Pathway

The identification of **Cephaeline** by MS/MS relies on its predictable fragmentation pattern. The primary fragmentation involves the cleavage of the isoquinoline skeleton.

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Caption: Proposed fragmentation of **Cephaeline**.

## Conclusion

The LC-MS/MS methodology detailed in this application note provides a highly selective and sensitive approach for the identification and quantification of **Cephaeline**. The protocols for sample preparation are robust for both plant and biological matrices. By utilizing the specified chromatographic conditions and characteristic MRM transitions, researchers can achieve reliable and accurate results essential for drug development, phytochemical analysis, and pharmacokinetic studies. End-users must perform in-house validation and optimization, particularly for collision energies, to adapt the method to their specific instrumentation and matrix.

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